

Application Notes and Protocols for Payload Attachment to NH2-Peg4-ggfg Linker

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Compound of Interest

Compound Name: NH2-Peg4-ggfg-NH-CH2-O-CH2cooh

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Introduction

The NH2-Peg4-ggfg linker is a sophisticated chemical tool integral to the development of targeted therapies, most notably antibody-drug conjugates (ADCs). It is engineered with three key components: a terminal primary amine (NH2) for payload conjugation, a hydrophilic tetraethylene glycol spacer (Peg4) to improve solubility and pharmacokinetic properties, and a protease-cleavable tetrapeptide sequence (Gly-Gly-Phe-Gly, ggfg).[1] The GGFG sequence is specifically designed for cleavage by lysosomal enzymes like Cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted release of the cytotoxic payload within cancer cells.[2]

These application notes provide detailed protocols for the covalent attachment of a carboxyl-containing payload to the NH2-Peg4-ggfg linker, subsequent purification, and characterization of the conjugate, along with methods to assess its stability and enzymatic cleavage.

Data Presentation: Quantitative Analysis Summary

The following table presents representative quantitative data for the conjugation of a payload to a GGFG-containing linker. These values serve as a general guideline, and optimal results will depend on the specific payload and experimental conditions.

Parameter	Typical Value	Method of Analysis
Conjugation Efficiency		
Payload Incorporation	>90%	RP-HPLC, LC-MS[3]
Drug-to-Linker Ratio (DLR)	Approximately 1:1	Mass Spectrometry[4][5]
Purification		
Post-Purification Purity	>95%	RP-HPLC[6][7]
Post-Purification Yield	40-70%	Gravimetric/Spectrophotometric[8]
Stability		
Plasma Half-life ($t_{1/2}$) in Human Plasma	>100 hours	LC-MS[9][10]
Enzymatic Cleavage		
Cathepsin B Cleavage Rate (kcat/KM)	1,000 - 10,000 $M^{-1}s^{-1}$	Fluorometric Assay, LC-MS[11]
Payload Release at 24h (in presence of Cathepsin B)	>80%	HPLC, LC-MS[12]

Experimental Protocols

Protocol for Payload Attachment to NH2-Peg4-ggfg Linker

This protocol details the conjugation of a payload bearing a carboxylic acid to the terminal amine of the NH2-Peg4-ggfg linker using EDC/NHS chemistry.

Materials:

- Payload with a terminal carboxylic acid
- NH2-Peg4-ggfg linker

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 5.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
- Mass Spectrometer (e.g., LC-MS)

Procedure:

- Reagent Preparation:
 - Dissolve the carboxyl-containing payload in a minimal volume of anhydrous DMF or DMSO.
 - Dissolve the NH₂-Peg4-ggfg linker in Coupling Buffer.
 - Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
- Activation of Payload Carboxyl Group:
 - In a clean reaction vial, combine the payload solution with a 2- to 5-fold molar excess of EDC and NHS in Activation Buffer.[\[13\]](#)[\[14\]](#)
 - Stir the reaction at room temperature for 15-30 minutes to form the NHS ester of the payload.
- Conjugation Reaction:

- Add a 1.2- to 1.5-fold molar excess of the NH₂-Peg4-ggfg linker solution to the activated payload.
- Ensure the pH of the reaction mixture is between 7.2 and 7.5.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.
- Quenching:
 - Terminate the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters.[\[15\]](#)
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the resulting payload-linker conjugate using RP-HPLC with a C18 column.[\[16\]](#)[\[17\]](#)
 - Employ a suitable gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).
 - Collect fractions and analyze by LC-MS to identify those containing the pure conjugate.
 - Pool the desired fractions and lyophilize to obtain the purified product.

Cathepsin B Cleavage Assay

This assay verifies the enzymatic cleavage of the GGFG sequence within the payload-linker conjugate.

Materials:

- Purified Payload-NH₂-Peg4-ggfg conjugate
- Recombinant Human Cathepsin B
- Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

- Stop Solution: Acetonitrile containing 0.1% TFA
- RP-HPLC System
- Mass Spectrometer

Procedure:

- Enzyme Activation: Activate Cathepsin B as per the manufacturer's protocol, typically by pre-incubation in the Assay Buffer containing DTT.
- Cleavage Reaction:
 - Dissolve the payload-linker conjugate in the Assay Buffer.
 - Initiate the cleavage by adding activated Cathepsin B at an optimized enzyme-to-substrate ratio (e.g., 1:100).
 - Incubate the mixture at 37°C.
- Time-Course Analysis:
 - At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots and quench the reaction with an equal volume of Stop Solution.
- Analysis:
 - Analyze the samples by RP-HPLC to separate and quantify the released payload from the intact conjugate.
 - Confirm the identity of the cleavage product by mass spectrometry.

In Vitro Plasma Stability Assay

This protocol assesses the stability of the payload-linker conjugate in a biological matrix.

Materials:

- Purified Payload-NH2-Peg4-ggfg conjugate

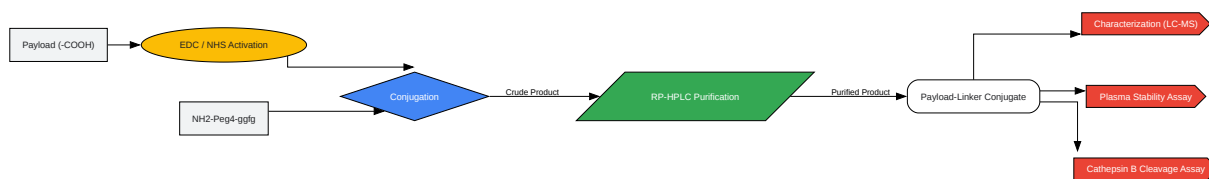
- Human plasma
- Phosphate-buffered saline (PBS), pH 7.4
- 37°C incubator
- Acetonitrile with 0.1% formic acid
- LC-MS System

Procedure:

- Incubation:
 - Incubate the payload-linker conjugate in human plasma at a final concentration of ~10 µM at 37°C.[9]
 - Prepare a control sample in PBS.
- Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots from both plasma and PBS incubations.
- Sample Preparation:
 - Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing 0.1% formic acid.
 - Centrifuge to pellet the precipitate and collect the supernatant.
- Analysis:
 - Quantify the concentration of the intact conjugate in the supernatant using LC-MS.
 - Determine the degradation rate and calculate the half-life ($t_{1/2}$) of the conjugate in plasma.

Visualizations

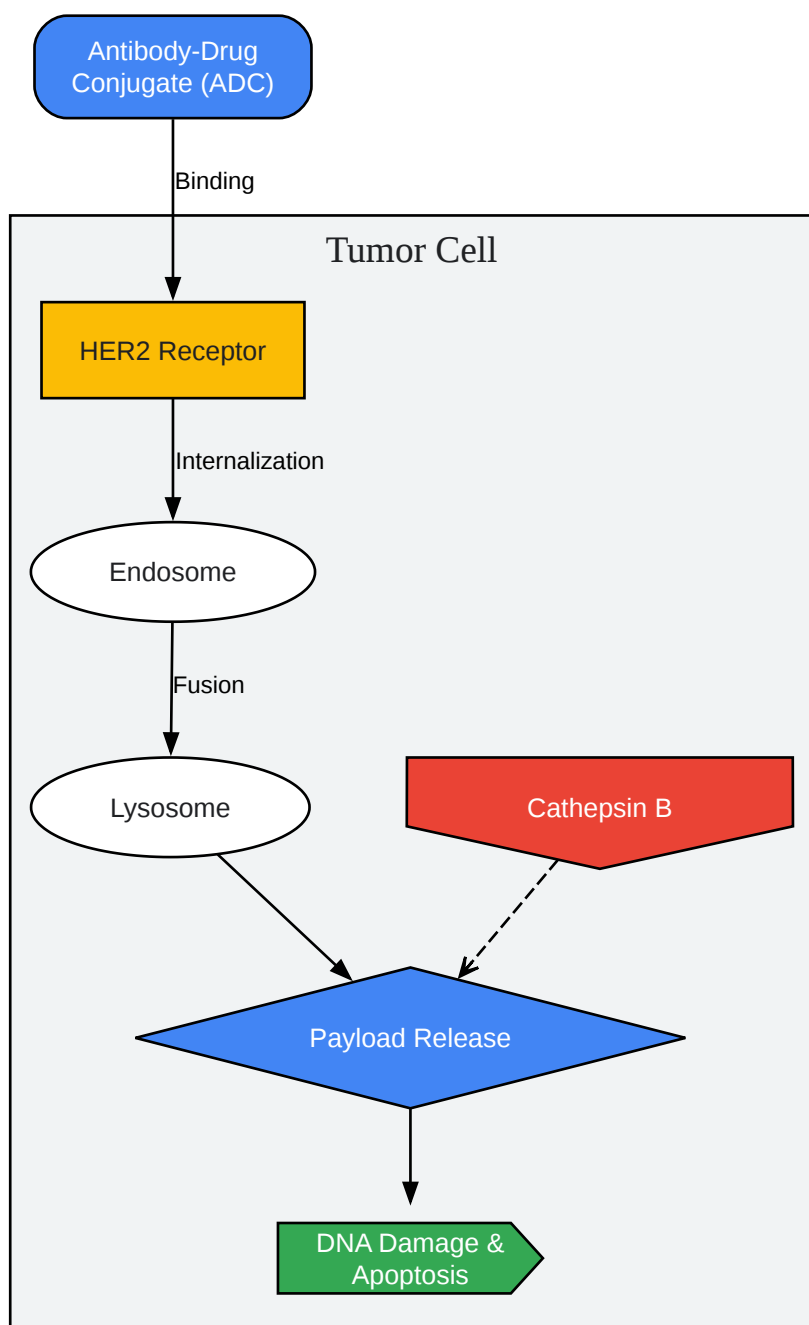
Experimental Workflow Diagram



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Caption: Workflow for payload conjugation and characterization.

ADC Mechanism of Action via HER2 Signaling Pathway



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Caption: ADC targeting HER2 and intracellular payload release.

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